Flucetorex
Overview
Description
Flucetorex: is a chemical compound that belongs to the class of substituted amphetamines. It was initially investigated as an anorectic agent, but it does not appear to have been marketed . The compound is related to fenfluramine and has been studied for its potential effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flucetorex involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-acetamidophenol: This is achieved by acetylation of p-aminophenol.
Formation of 4-acetamidophenoxyacetyl chloride: This involves the reaction of 4-acetamidophenol with acetyl chloride.
Synthesis of this compound: The final step involves the reaction of 4-acetamidophenoxyacetyl chloride with 1-(3-trifluoromethylphenyl)propan-2-amine under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions: Flucetorex undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Flucetorex has been explored for various scientific research applications, including:
Chemistry: Studied for its chemical properties and reactions.
Biology: Investigated for its effects on biological systems, particularly the central nervous system.
Medicine: Explored as a potential anorectic agent, although it has not been marketed.
Industry: Potential applications in the synthesis of related compounds and intermediates.
Mechanism of Action
The mechanism of action of Flucetorex involves its interaction with the central nervous system. It is believed to act as a serotonin releasing agent, similar to fenfluramine. This leads to increased levels of serotonin in the synaptic cleft, which can influence mood, appetite, and other physiological functions .
Comparison with Similar Compounds
Fenfluramine: A related compound with similar anorectic properties.
Benfluorex: Another compound related to fenfluramine.
Fludorex: A compound with similar chemical structure and effects.
Uniqueness of Flucetorex: this compound is unique due to its specific chemical structure, which includes a trifluoromethyl group. This structural feature may contribute to its distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-13(10-15-4-3-5-16(11-15)20(21,22)23)24-19(27)12-28-18-8-6-17(7-9-18)25-14(2)26/h3-9,11,13H,10,12H2,1-2H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWBJBJQEUEFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031958 | |
Record name | Flucetorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40256-99-3 | |
Record name | 2-[4-(Acetylamino)phenoxy]-N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40256-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flucetorex [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040256993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flucetorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCETOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JJT8MQ49S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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